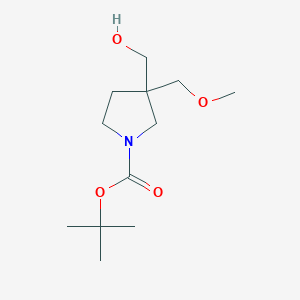

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxymethyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

Introduction of the Hydroxymethyl and Methoxymethyl Groups: The hydroxymethyl and methoxymethyl groups can be introduced through nucleophilic substitution reactions using reagents like formaldehyde and methanol.

Addition of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxyl group.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxymethyl group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to participate in the synthesis of bioactive compounds, particularly those targeting neurological disorders. The compound's ability to modify the pharmacokinetic properties of drug candidates enhances its utility in drug formulation.

2. Synthesis of Pyrrolidine Derivatives

The compound serves as a precursor for various pyrrolidine derivatives, which are known for their biological activities. Research has demonstrated that derivatives synthesized from this compound exhibit significant activity against certain types of cancer cells and neurological disorders, highlighting its importance in medicinal chemistry .

Organic Synthesis Applications

1. Reaction Mechanisms

this compound is utilized in several organic reactions, including oxidation and reduction processes. For instance, it can be oxidized to form aldehyde derivatives, which are valuable intermediates in organic synthesis .

2. Catalysis

The compound has been studied for its role as a catalyst in various reactions. Its ability to stabilize reactive intermediates makes it a candidate for catalyzing reactions that require mild conditions, thus reducing the need for harsh reagents and minimizing environmental impact .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is being explored for its potential applications in polymer synthesis. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, this compound is being evaluated as an additive in coatings and adhesives. The incorporation of this compound can improve adhesion properties and resistance to environmental degradation .

Data Tables

Case Studies

Case Study 1: Drug Development

In a study focused on synthesizing novel pyrrolidine derivatives from this compound, researchers reported enhanced anti-cancer activity compared to existing treatments. The modifications allowed for better targeting of cancer cells while minimizing side effects .

Case Study 2: Polymer Applications

A recent investigation into the use of this compound in polymer formulations demonstrated improved mechanical properties and thermal stability when incorporated into polyurethanes. The study concluded that the compound could serve as a valuable additive for developing high-performance materials .

Wirkmechanismus

The mechanism of action of tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

- Tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate

- Tert-butyl 3-(hydroxymethyl)-3-(ethoxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxymethyl groups on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Biologische Aktivität

Tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate (CAS No. 138108-72-2) is an organic compound with potential biological activity. It is characterized by its unique pyrrolidine structure and functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C10H19NO3

- Molar Mass : 201.26 g/mol

- Density : 1.089 g/cm³

- Boiling Point : Approximately 289.5 °C (predicted)

- Water Solubility : Slightly soluble in water

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and cellular pathways:

- Neuroprotective Effects : Research indicates that compounds similar to this pyrrolidine can inhibit amyloid beta aggregation, which is crucial in the pathogenesis of Alzheimer's disease. They may act as acetylcholinesterase inhibitors, enhancing cholinergic neurotransmission and providing neuroprotection against toxic agents like amyloid beta .

- Cell Viability Improvement : In vitro studies have shown that this compound can increase cell viability in astrocytes exposed to amyloid beta peptide, suggesting a protective role against neurodegeneration .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α in cellular models, indicating potential anti-inflammatory effects that could be beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Inhibition of amyloid beta aggregation | |

| Cell viability enhancement | Protection against amyloid beta-induced death | |

| Anti-inflammatory | Reduction of TNF-α levels |

Case Study: Neuroprotective Effects

A study investigated the effects of a related compound on astrocytes stimulated with amyloid beta 1-42. The results showed that treatment with the compound led to a significant increase in cell viability compared to untreated controls. Specifically, when astrocytes were treated with both amyloid beta and the compound, cell viability improved from approximately 43% to nearly 63%, highlighting its protective capabilities .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that the compound undergoes metabolic transformations that may influence its bioavailability and efficacy in vivo.

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-14)9-16-4/h14H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASSQMQAQRECGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.